2,2'-Bithiophene-5-carboxylic acid (CAS: 2060-55-1) is a bifunctional conjugated building block highly valued in organic electronics, surface chemistry, and polymer science. It combines the extended π-conjugation of a rigid bithiophene core with the chemical reactivity and surface-anchoring capability of a terminal carboxylic acid group. Industrially and academically, it is primarily procured as a precursor for synthesizing donor-acceptor-donor (D-A-D) organic semiconductors, formulating dye-sensitized solar cells (DSSCs), and generating electroactive polymer films. The molecule's dual functionality allows it to act both as a robust anchoring dye on metal oxide substrates and as a polymerizable monomer that requires significantly lower oxidation potentials than its single-ring thiophene counterparts [1].
Substituting 2,2'-bithiophene-5-carboxylic acid with generic alternatives compromises either processability or application-critical performance. If a buyer substitutes unfunctionalized 2,2'-bithiophene, the molecule completely loses its ability to covalently anchor to metal oxide surfaces (such as TiO2) and cannot undergo direct esterification or amidation for downstream D-A-D molecule synthesis [1]. Conversely, substituting with thiophene-2-carboxylic acid (a single-ring analog) retains the anchoring group but drastically alters the electronic properties; the monothiophene requires a much higher anodic potential for electropolymerization—often leading to overoxidation and film defects—and exhibits a blue-shifted absorption spectrum that severely limits light-harvesting efficiency in optoelectronic applications.
In the fabrication of polythiophene/TiO2 nanohybrid films, 2,2'-bithiophene-5-carboxylic acid serves as an essential surface-anchoring monomer. Unlike unfunctionalized 2,2'-bithiophene, which cannot bind to the substrate, the carboxylic acid moiety of the target compound allows for direct covalent attachment to the TiO2 surface. This anchored layer acts as a critical seed for subsequent photoinduced polymerization, enabling direct electron injection from the thiophene to the TiO2 conduction band with a charge recombination half-life of approximately 100 μs [1].
| Evidence Dimension | Surface binding and photoinduced electron injection |
| Target Compound Data | Forms stable covalent linkages to TiO2, enabling rapid electron injection |
| Comparator Or Baseline | 2,2'-Bithiophene (Fails to anchor, preventing direct interfacial electron transfer) |
| Quantified Difference | Binary functional difference (Anchoring vs. Non-anchoring) |
| Conditions | Photoinduced polymerization on TiO2 nanoporous films |
Essential for buyers formulating DSSCs or organic-inorganic hybrid heterojunctions where robust interfacial charge transfer and stable substrate adhesion are mandatory.
The extended conjugation of the bithiophene core significantly lowers the anodic oxidation potential required to initiate polymerization compared to single-ring thiophenes. While monothiophene derivatives typically require high potentials (often >1.5 V vs Ag/AgCl) that can lead to overoxidation and structural defects in the resulting polymer film, bithiophene derivatives polymerize at substantially milder potentials [1]. This allows 2,2'-bithiophene-5-carboxylic acid to form high-quality, electroactive poly(bithiophene-carboxylic acid) films while preserving the carboxylate functionality for further post-polymerization modification.
| Evidence Dimension | Electropolymerization initiation potential |
| Target Compound Data | Polymerizes at milder anodic potentials (< 1.2 V vs Ag/AgCl) |
| Comparator Or Baseline | Thiophene-2-carboxylic acid (Requires higher oxidation potential, risking overoxidation) |
| Quantified Difference | Significant reduction in required overpotential for film formation |
| Conditions | Potentiodynamic electropolymerization in organic electrolytes |
Crucial for materials scientists requiring mild polymerization conditions to prevent degradation of the conjugated polymer backbone and maintain reactive side groups.
The inclusion of the second thiophene ring in 2,2'-bithiophene-5-carboxylic acid extends the π-conjugation length, resulting in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum compared to thiophene-2-carboxylic acid. This extended conjugation lowers the HOMO-LUMO gap, making the bithiophene derivative a superior precursor for light-harvesting applications such as sensitizers in solar cells or fluorescent donor-acceptor-donor (D-A-D) molecules, where strong absorption in the near-visible region is critical[1].
| Evidence Dimension | Optical bandgap and absorption maximum (λmax) |
| Target Compound Data | Red-shifted absorption profile with lower HOMO-LUMO gap |
| Comparator Or Baseline | Thiophene-2-carboxylic acid (Blue-shifted absorption, higher bandgap) |
| Quantified Difference | Extended π-conjugation yields lower energy transitions |
| Conditions | UV-Vis spectroscopy of monomeric precursors in organic solvents |
Buyers developing optoelectronic materials must select the bithiophene core to achieve the necessary visible-light absorption profiles that single-ring thiophenes cannot provide.
2,2'-Bithiophene-5-carboxylic acid is readily converted into corresponding esters, which serve as highly efficient building blocks for palladium-catalyzed cross-coupling reactions. Research demonstrates that bithiophene-5-carboxylate derivatives can be arylated at the 5'-position to synthesize novel fluorescent 1,3,4-oxadiazole-based donor-acceptor-donor (D-A-D) molecules. The inherent reactivity of the bithiophene system allows for the systematic tuning of emission spectra (from blue to bluish-green) by varying the terminal aryl substituents [1].
| Evidence Dimension | Synthetic versatility in cross-coupling |
| Target Compound Data | Enables direct functionalization at the 5'-position and the carboxylate |
| Comparator Or Baseline | Unfunctionalized oligothiophenes (Require additional halogenation or carboxylation steps) |
| Quantified Difference | Streamlined multi-step synthesis of complex D-A-D architectures |
| Conditions | Palladium-catalyzed coupling of bithiophene-carboxylates with aryl halides |
Reduces synthetic steps and improves overall yield for chemists scaling up the production of complex organic semiconductors and fluorescent dyes.
Procured as a surface-anchoring monomer on TiO2 substrates. The carboxylic acid binds directly to the metal oxide, while the bithiophene core undergoes photoinduced polymerization to form a conductive polymer network, enabling efficient interfacial electron transfer [1].
Utilized in the fabrication of chemically modified electrodes via potentiodynamic electropolymerization. The low oxidation potential prevents overoxidation, and the preserved carboxylic acid groups on the resulting polymer film serve as attachment points for biomolecules or transition metals (e.g., Cu2+, Ag+) for electrocatalytic sensing [2].
Selected as a foundational building block to synthesize 1,3,4-oxadiazole derivatives and other donor-acceptor-donor molecules. Its dual reactivity (cross-coupling at the 5'-position and functionalization of the -COOH group) streamlines the synthesis of tunable fluorescent materials[3].
Irritant